Selective SHP2 Allosteric Inhibition: 4b Derivative vs. IACS-13909
The 1H-pyrazolo[3,4-b]pyrazine scaffold, of which CAS 87611-99-2 is a core building block, forms the basis for highly selective SHP2 allosteric inhibitors. The derivative 4b, a close structural analog, achieved an IC50 of 3.2 nM against SHP2, which is 17.75-fold more potent than the positive control IACS-13909 (IC50 = 56.8 nM) . In a cellular context, 4b inhibited the proliferation of KRASG12C-mutant NCI-H358 cells with an IC50 of 0.58 μM, demonstrating 4.79-fold greater antiproliferative activity than IACS-13909 (IC50 = 2.78 μM) . CAS 87611-99-2 serves as the key intermediate for generating such derivatives and is essential for establishing this potency advantage.
| Evidence Dimension | SHP2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Derivative 4b: IC50 = 3.2 nM (scaffold derived from CAS 87611-99-2 series) |
| Comparator Or Baseline | IACS-13909: IC50 = 56.8 nM |
| Quantified Difference | 17.75-fold improvement in potency |
| Conditions | In vitro SHP2 allosteric inhibition assay |
Why This Matters
This potency differential directly impacts the therapeutic window achievable in KRASG12C-mutant NSCLC models, making scaffold selection a critical procurement decision for oncology drug discovery programs.
- [1] Xu, W.-Q. et al. Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. J. Biomol. Struct. Dyn. 2024, 1–12. View Source
